molecular formula C7H5Cl3O2 B2376662 4-methyl-6-(trichloromethyl)-2H-pyran-2-one CAS No. 30113-76-9

4-methyl-6-(trichloromethyl)-2H-pyran-2-one

Cat. No.: B2376662
CAS No.: 30113-76-9
M. Wt: 227.47
InChI Key: NWTKBJNOJSTMMY-UHFFFAOYSA-N
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Description

4-Methyl-6-(trichloromethyl)-2H-pyran-2-one is a substituted pyran-2-one derivative characterized by a six-membered lactone ring with methyl and trichloromethyl substituents at the 4- and 6-positions, respectively. Pyran-2-ones are heterocyclic compounds of significant interest in organic synthesis and medicinal chemistry due to their structural diversity and bioactivity . The trichloromethyl group in this compound introduces strong electron-withdrawing effects, which may enhance electrophilicity and influence reactivity in nucleophilic substitutions or cycloadditions.

Properties

IUPAC Name

4-methyl-6-(trichloromethyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTKBJNOJSTMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes

Two-Step Acylation-Cyclization Method

The most widely documented industrial synthesis involves a Friedel-Crafts acylation followed by acid-catalyzed cyclization (Fig. 1).

Step 1: Acylation of Methyl Methacrylate

  • Reactants : Isononanoyl chloride (1.0 eq) and 3,3-dimethyl methacrylate (1.1 eq).
  • Catalyst : Anhydrous aluminum chloride (AlCl₃, 40 wt% relative to solvent).
  • Solvent : Dichloromethane (DCM).
  • Conditions :
    • Temperature: 25–38°C (exothermic during addition).
    • Time: 4–5 hours at reflux (41–42°C).
  • Intermediate : 3,7,9,9-Tetramethyl-2-decene-5-keto methyl ester (yield: 75–80%).

Step 2: Cyclization to Pyran-2-One

  • Catalyst : Concentrated sulfuric acid (H₂SO₄, 10 wt%) in glacial acetic acid.
  • Conditions :
    • Temperature: 100–110°C (reflux).
    • Time: 2 hours.
  • Workup : Distillation under reduced pressure (118–120°C) followed by extraction with DCM.
  • Yield : 80.5% (purity: 95%).
Table 1: Optimization Parameters for Two-Step Synthesis
Parameter Step 1 (Acylation) Step 2 (Cyclization)
Catalyst Loading 40% AlCl₃ 10% H₂SO₄
Solvent DCM Glacial Acetic Acid
Temperature Range (°C) 25–42 100–110
Reaction Time (h) 4–5 2
Yield (%) 75–80 80.5

Alternative Lactonization Strategies

Base-Catalyzed Hydrolysis-Pyrolysis

A less common route involves hydrolyzing methyl esters to carboxylic acids, followed by thermal lactonization:

  • Hydrolysis : 3,7,9,9-Tetramethyl-2-decene-5-keto methyl ester treated with aqueous NaOH (5%) at 60°C.
  • Pyrolysis : Heating the acid intermediate in toluene at 90°C for 6 hours.
  • Yield : 70% (lower than acid-catalyzed methods due to side reactions).
Isomerization-Rearrangement

A niche method reported by Synthesis and Novel Rearrangement of 1,1,1-Trichloro-2-alken-4-ones involves isomerizing trichloroalkenones in acetic acid/H₂SO₄:

  • Substrate : 1,1,1-Trichloro-6-methyl-2-hepten-4-one.
  • Conditions : 100°C for 6 hours.
  • Product : 1,1,5-Trichloro-6-methyl-1-hepten-4-one (precursor to pyran-2-one via dehydration).

Mechanistic Insights

Acylation Mechanism

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution (Fig. 2):

  • AlCl₃ activates isononanoyl chloride, forming an acylium ion.
  • Attack by the electron-rich methacrylate enolate forms the keto-ester intermediate.
  • Steric hindrance from the trichloromethyl group directs regioselectivity to the C6 position.

Cyclization Mechanism

The acid-catalyzed cyclization involves intramolecular esterification (Fig. 3):

  • Protonation of the keto group enhances electrophilicity.
  • Nucleophilic attack by the adjacent hydroxyl oxygen forms the pyran ring.
  • Dehydration yields the conjugated lactone system.

Industrial Optimization Strategies

Catalyst Efficiency

  • AlCl₃ Alternatives : FeCl₃ and ZnCl₂ were tested but resulted in lower yields (≤60%) due to reduced Lewis acidity.
  • H₂SO₄ Concentration : Concentrations >15% caused over-dehydration, reducing purity.

Solvent Effects

  • Polar Aprotic Solvents : DCM outperformed toluene in acylation due to better AlCl₃ solubility.
  • Glacial Acetic Acid : Enhanced proton availability for cyclization vs. weaker acids (e.g., AcOH).

Temperature Control

  • Acylation : Maintaining ≤42°C minimized side reactions (e.g., polymerization of methacrylate).
  • Cyclization : Reflux at 110°C optimized ring closure without decarboxylation.
Table 2: Comparative Analysis of Synthetic Methods
Method Yield (%) Purity (%) Scalability Cost Efficiency
Two-Step Acylation 80.5 95 High Moderate
Hydrolysis-Pyrolysis 70 85 Moderate Low
Isomerization 65 80 Low High

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(trichloromethyl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Methyl-6-(trichloromethyl)-2H-pyran-2-one serves as an important intermediate in the synthesis of various organic compounds. Notably, it is utilized in the synthesis of Octopirox, a compound known for its anti-dandruff properties. The synthesis involves a two-step method where acylation and cyclization reactions are performed using aluminum trichloride as a catalyst, leading to high yields and purity of the final product .

Synthesis Method Step Reagents Yield Notes
Two-Step SynthesisStep 1Isnonanoyl chloride, 3,3-methyl methacrylateHighAcylation reaction under reflux
Step 2Glacial acetic acid, concentrated sulfuric acidHighCyclization reaction

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic properties. For instance, studies have shown that compounds derived from this pyranone can act as effective antifungal agents. The mechanism involves disrupting fungal cell wall synthesis, making it a candidate for developing new antifungal medications .

Agrochemical Development

Bio-Control Agent

In agrochemical applications, this compound is explored for its role in enhancing plant resistance against pathogens. It is noted that similar pyranones can function as bio-control agents by producing metabolites that inhibit fungal growth. This application is particularly relevant in sustainable agriculture practices .

Case Studies

  • Synthesis of Octopirox
    • Objective : To develop a cost-effective method for synthesizing Octopirox.
    • Methodology : A two-step synthesis involving acylation and cyclization reactions was optimized.
    • Results : The method yielded high purity products suitable for industrial production with reduced costs compared to traditional methods .
  • Antifungal Activity Assessment
    • Objective : To evaluate the antifungal properties of derivatives of this compound.
    • Methodology : Various concentrations were tested against common fungal pathogens.
    • Results : Significant antifungal activity was observed, indicating potential for therapeutic use .
  • Application as a Bio-Control Agent
    • Objective : To assess the efficacy of pyranone metabolites in controlling plant pathogens.
    • Methodology : Field trials were conducted to test the effectiveness of these compounds on crop health.
    • Results : Enhanced resistance to fungal infections was documented, supporting its use in sustainable agriculture .

Mechanism of Action

The mechanism of action of 4-methyl-6-(trichloromethyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Alkyl-Substituted Pyran-2-ones

  • 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one (CAS 50650-75-4): Structure: A branched alkyl chain at the 6-position increases lipophilicity, enhancing membrane permeability compared to the trichloromethyl derivative. Applications: Used as an intermediate in retinoid synthesis and referenced as a piroctone olamine-related compound in antimicrobial formulations . Synthesis: Prepared via nucleophilic substitution or condensation reactions, often using piperidine catalysis in ethanol .
  • 6-Pentyl-2H-pyran-2-one derivatives :

    • Natural analogs isolated from Trichoderma spp. feature hydroxyl or keto groups on the alkyl chain, improving solubility and bioactivity (e.g., antifungal properties) .

Electron-Withdrawing Substituents

  • 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one :

    • The cinnamoyl group at the 3-position introduces conjugation, shifting UV-Vis absorption maxima (e.g., α- and β-H signals at 8.30 and 7.94 ppm in ¹H NMR) .
    • Demonstrated antimicrobial activity, with substituent polarity influencing target binding .
  • 4-Methoxy-6-methyl-2H-pyran-2-one :

    • Methoxy groups enhance stability against hydrolysis compared to trichloromethyl derivatives. Found in Echinacea purpurea tinctures (1.27–1.59% composition) .

Hydroxy-Substituted Derivatives

  • 4-Hydroxy-6-methyltetrahydro-2H-pyran-2-one :
    • Tetrahydro modification reduces ring strain, altering reactivity (e.g., in glycosylation or cyclization reactions) .
    • Stereoisomerism (4R,6R configuration) affects enzymatic interactions .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Spectral Data (IR/NMR) LogP (Predicted)
4-Methyl-6-(trichloromethyl)-2H-pyran-2-one 4-CH₃, 6-CCl₃ N/A Expected C=O stretch ~1685 cm⁻¹ ~3.2 (estimated)
4-Methyl-6-(2,4,4-TMP)-2H-pyran-2-one 4-CH₃, 6-(C₈H₁₅) N/A C6-CH₃ singlet at 2.26 ppm 4.5–5.0
3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one 3-Cinnamoyl, 4-OH N/A α/β-H (J = 15.7 Hz) at 8.30/7.94 ppm 2.8–3.3

Stability and Reactivity

  • Trichloromethyl Group : Increases susceptibility to nucleophilic attack but may reduce thermal stability compared to alkyl or methoxy substituents.
  • Methoxy/Hydroxy Groups : Improve hydrolytic stability, critical for pharmaceutical formulations .

Biological Activity

4-Methyl-6-(trichloromethyl)-2H-pyran-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. Its structure, featuring a pyran ring with multiple substituents, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H7Cl3OC_8H_7Cl_3O. The trichloromethyl group is particularly noteworthy as it may enhance the compound's reactivity and biological activity.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound. It has been shown to exhibit significant activity against a range of bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli5
Staphylococcus aureus8
Bacillus subtilis3
Pseudomonas aeruginosa10

Research indicates that the compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. For example, studies have shown that derivatives of similar pyranones can inhibit DNA gyrase, a critical enzyme for bacterial DNA replication .

Antifungal Activity

The antifungal properties of this compound have also been evaluated, particularly against common fungal pathogens. Preliminary findings suggest that it displays moderate antifungal activity.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) µg/mL
Candida albicans12
Aspergillus niger15
Trichophyton rubrum20

The antifungal action may be attributed to disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research has demonstrated that it can reduce pro-inflammatory cytokines in vitro.

Table 3: Anti-inflammatory Effects

CytokineConcentration (ng/mL) before treatmentConcentration (ng/mL) after treatment
IL-1β5020
IL-64015
TNF-α3010

The reduction in these cytokines indicates that the compound may modulate inflammatory responses, potentially through inhibition of NF-kB signaling pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyranones, including our compound of interest. The study highlighted the importance of structural modifications in enhancing biological activity. For instance, substituting different groups on the pyran ring significantly influenced both antibacterial and antifungal efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-6-(trichloromethyl)-2H-pyran-2-one, and how do reaction conditions influence yield and purity?

Answer: A validated synthesis involves reacting crotonoyl chloride with trichloroacetic acid chloride in dichloromethane, catalyzed by triethylamine at 0°C . Key factors include:

  • Temperature control : Lower temperatures (0°C) minimize side reactions (e.g., decomposition of trichloromethyl intermediates).
  • Purification : Kugelrohr distillation under reduced pressure (10⁻¹ mbar, 200°C) yields a white solid with 61% efficiency.
  • Byproduct mitigation : Excess trichloroacetic acid chloride ensures complete conversion of the crotonoyl precursor.
    Yield optimization requires balancing stoichiometry and reaction time, as prolonged exposure to Lewis acids (e.g., TiCl₄) may degrade the pyranone core .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C4, trichloromethyl at C6). The pyran-2-one carbonyl resonates at ~165–170 ppm in ¹³C NMR .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (C₇H₅Cl₃O₂) via exact mass matching (e.g., [M+H]⁺ at 228.9412 Da).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–280 nm) monitors purity (>95% by area normalization) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

  • Electrophilic susceptibility : The C3 position is most reactive due to electron-withdrawing effects from the trichloromethyl group, as shown by Fukui indices .
  • Steric effects : The bulky trichloromethyl group at C6 hinders nucleophilic attack at adjacent positions.
    Validated models guide functionalization strategies (e.g., bromination at C3 for coupling reactions) .

Q. What experimental strategies resolve contradictions in reported biological activities of pyran-2-one derivatives?

Answer: Conflicting data (e.g., anti-HIV vs. cytotoxicity) arise from structural nuances. To address this:

  • Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 4-hydroxy-6-methyl derivatives) in standardized assays (e.g., HIV protease inhibition IC₅₀) .
  • Dose-response profiling : Use in vitro models (e.g., HEK293 cells) to differentiate therapeutic vs. toxic thresholds. For example, trichloromethyl groups may enhance membrane permeability but increase hepatotoxicity .

Q. How can researchers design toxicity assessments for this compound?

Answer:

  • In vitro : MTT assays in human liver (HepG2) and kidney (HEK293) cell lines quantify IC₅₀ values.
  • In vivo : Zebrafish (Danio rerio) models evaluate acute toxicity (LC₅₀) and teratogenicity .
  • Environmental impact : OECD Test Guideline 201 assesses aquatic toxicity using Daphnia magna .

Q. What mechanistic insights explain the instability of this compound under acidic conditions?

Answer: The trichloromethyl group undergoes hydrolysis in acidic media (pH < 3), forming 4-methyl-6-carboxy-2H-pyran-2-one. Stability studies via:

  • pH titration : Monitor degradation kinetics (e.g., 1H NMR tracking of trichloromethyl signal loss).
  • LC-MS : Identifies intermediates (e.g., dichloromethyl or hydroxymethyl derivatives) .

Methodological Considerations

Q. How should researchers handle discrepancies in NMR data for this compound?

Answer: Variations in solvent (CDCl₃ vs. DMSO-d₆) or temperature affect chemical shifts. Standardize protocols:

  • Use deuterated chloroform for consistency.
  • Reference TMS (δ = 0 ppm) and calibrate with internal standards (e.g., residual solvent peaks).
    Cross-validate with X-ray crystallography for absolute configuration confirmation .

Q. What strategies improve the scalability of this compound synthesis?

Answer:

  • Continuous flow chemistry : Enhances heat transfer and reduces reaction time (vs. batch methods).
  • Catalyst recycling : Immobilize triethylamine on silica gel to reduce waste .

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